![molecular formula C23H27N3O4S2 B2886853 1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one CAS No. 941925-54-8](/img/structure/B2886853.png)
1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule, likely used in advanced chemical research. It contains several functional groups, including a methoxy group, a methylbenzothiazole group, a piperazine ring, and a phenylsulfonyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s worth noting that benzo[d]thiazoles and piperazine derivatives are often synthesized using catalyst-free methods under microwave irradiation . Protodeboronation of boronic esters is also a common method in organic synthesis .Scientific Research Applications
Crystal Structure and Computational Analysis
Research into similar compounds, such as novel piperazine derivatives, has focused on crystal structure studies and computational analysis. For instance, Kumara et al. (2017) synthesized new compounds and confirmed their structures through single crystal X-ray diffraction studies, alongside computational density functional theory (DFT) calculations to explore reactive sites for electrophilic and nucleophilic natures. The piperazine ring in these structures adopts a chair conformation, and the compounds exhibit significant intermolecular hydrogen bonding contributing to crystal packing. Molecular Hirshfeld surface analysis revealed the nature of intermolecular contacts, highlighting the major contribution of H…H interactions (Kumara et al., 2017).
Synthesis and Antimicrobial Activities
Another area of research is the synthesis of novel compounds with potential antimicrobial activities. Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives, including compounds with a methoxyphenyl piperazine component, and screened them for antimicrobial activities. Some of these compounds were found to possess good or moderate activities against tested microorganisms (Bektaş et al., 2007).
Chemical Synthesis and Biological Evaluation
Guo et al. (2006) described an efficient synthesis of a potent peroxisome proliferator-activated receptor (PPAR) pan agonist, showcasing the chemical synthesis capabilities and the biological evaluation of similar complex molecules (Guo et al., 2006).
Structural Analysis and Biological Activity
The structural analysis and evaluation of biological activity form a critical component of research on derivatives of the mentioned compound. Cunico et al. (2009) reported on the anti-malarial activity of certain piperazine derivatives, underlining the importance of molecular conformation and intermolecular interactions in determining biological activity (Cunico et al., 2009).
Synthesis and Evaluation as Central Nervous System Agents
Research has also extended into the synthesis of compounds for potential use as central nervous system agents. Bauer et al. (1976) synthesized spiro[isobenzofuran-1(3H),4'-piperidines] with the aim of identifying new antidepressant drugs, demonstrating the diverse potential applications of piperazine-linked compounds in drug development (Bauer et al., 1976).
Future Directions
The synthesis of complex molecules like this one is a topic of ongoing research in the field of organic chemistry. Future directions may include the development of more efficient synthesis methods, as well as the exploration of potential applications in fields such as medicinal chemistry and materials science .
properties
IUPAC Name |
4-(benzenesulfonyl)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2/c1-17-10-11-19(30-2)21-22(17)31-23(24-21)26-14-12-25(13-15-26)20(27)9-6-16-32(28,29)18-7-4-3-5-8-18/h3-5,7-8,10-11H,6,9,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZRBYAFBYOHLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

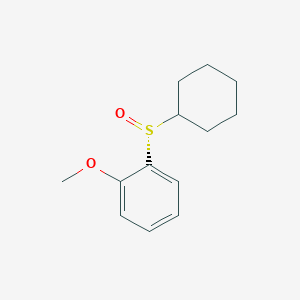
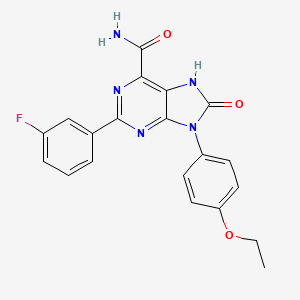
![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B2886774.png)
![1,3-Dimethylpyrido[1,2-a]benzimidazole-4-carboxylic acid](/img/structure/B2886775.png)
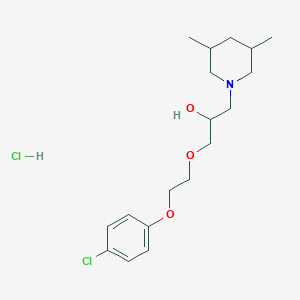
![3-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B2886779.png)

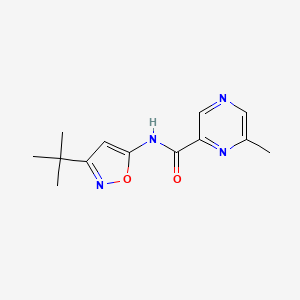
![N-[4-(phenylamino)phenyl]acetamide](/img/structure/B2886785.png)

![(2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}hydrazinecarboximidamide](/img/structure/B2886788.png)
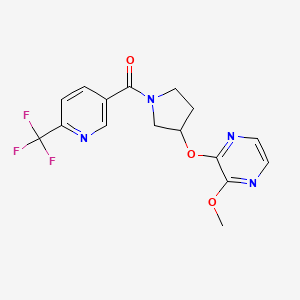
![4-(4-(2-(Naphthalen-1-yloxy)ethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2886792.png)
